
1-(4-Fluoro-benzyl)-piperazine trifluoroacetate
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves several steps. For instance, the synthesis of 4-fluorobenzaldehyde involves taking 4-fluorotoluene as a raw material, performing a chlorination reaction on 4-fluorotoluene and chlorine to generate a benzal chloride product, and then performing heating hydrolysis on the benzal chloride product . Another example is the microwave-assisted synthesis of novel fluorinated 1,2,4-triazole derivatives .Molecular Structure Analysis
The molecular structure of related compounds can be determined using various techniques such as 1H NMR and FTIR spectroscopy, MS, and HRMS . A 19F-centred NMR analysis can be particularly useful for the structure determination of mono-fluorinated compounds .Chemical Reactions Analysis
4-Fluorobromobenzene, a mixed aryl halide with the formula C6H4BrF, is a derivative of benzene, with a bromine atom bonded para to a fluorine atom. It has uses as a precursor to some pharmaceuticals, as an agrochemical intermediate, and in organic synthesis .Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds can be analyzed using 19F NMR. The broader chemical shift range in 19F NMR helps resolve individual fluorine-containing functional groups, while the often large variable magnitude of 19F-19F and 1H-19F coupling provides additional insight into structural effects .Scientific Research Applications
Antimicrobial Applications
Piperazine derivatives, particularly those modified with fluorinated moieties, have demonstrated significant potential in the development of new antimicrobial agents. For example, studies have shown that fluoroquinolone derivatives with piperazinyl moieties exhibit promising growth inhibition against various bacterial pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and ciprofloxacin-resistant P. aeruginosa (Chen, Lin, Lee, & Hu, 2013). This suggests that structurally related compounds like 1-(4-Fluoro-benzyl)-piperazine trifluoroacetate could also be explored for their antimicrobial properties.
Synthesis and Labeling Techniques
Research on the synthesis and labeling of fluoroquinolones with radioactive isotopes like fluorine-18 indicates the potential for developing novel diagnostic tools and therapeutic agents. The methodology applied in these studies could be adapted for compounds like this compound to create radiolabeled versions for use in positron emission tomography (PET) imaging or targeted therapy (Langer, Mitterhauser, Wadsak, Brunner, Müller, Kletter, & Müller, 2003).
Structural Studies and Drug Design
The detailed structural analysis of piperazine derivatives, as seen in crystallographic studies, provides critical insights into their conformations and interactions, which are essential for drug design. The conformational details of these compounds contribute to understanding their biological activity and optimizing their pharmaceutical properties (Faizi, Ahmad, & Golenya, 2016). Such structural insights are invaluable for the development of new drugs based on the piperazine scaffold.
Novel Antiviral Agents
Piperazine derivatives have also been explored as potential antiviral agents, particularly as inhibitors of HIV-1 entry. Research in this area demonstrates the versatility of piperazine derivatives in being modified to target various steps in the viral lifecycle, suggesting a possible research direction for compounds like this compound in antiviral drug development (Dong, Lu, Li, Wang, Lu, Jiang, & Dai, 2012).
Safety and Hazards
Mechanism of Action
Target of Action
A structurally similar compound, 4-(4-fluorobenzyl)piperidine, has been reported to target beta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the production of beta-amyloid peptide in neurons, a process involved in neurodegenerative diseases.
Mode of Action
Based on the structural similarity to 4-(4-fluorobenzyl)piperidine, it may interact with its target enzyme in a similar manner
Biochemical Pathways
If it does indeed target beta-secretase 1 like its structural analog, it could potentially influence the amyloidogenic pathway in neurons . This pathway is involved in the production and accumulation of beta-amyloid peptides, which are implicated in neurodegenerative diseases.
Result of Action
If it acts similarly to its structural analog, it could potentially influence the production of beta-amyloid peptides in neurons . This could have implications for the treatment of neurodegenerative diseases.
Biochemical Analysis
Biochemical Properties
1-(4-Fluoro-benzyl)-piperazine trifluoroacetate plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with enzymes involved in metabolic pathways, potentially influencing their activity and function. The nature of these interactions can vary, including enzyme inhibition or activation, binding to specific protein sites, and altering the conformation of biomolecules .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it may modulate signaling pathways that control cell growth, differentiation, and apoptosis. Additionally, it can impact the expression of genes involved in metabolic processes, thereby altering cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can bind to enzymes, leading to their inhibition or activation. This compound may also interact with DNA or RNA, influencing gene expression. The binding interactions can result in conformational changes in the target molecules, affecting their activity and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions, but its degradation products can also have biological activity. Long-term exposure to this compound in in vitro or in vivo studies has revealed its potential to cause sustained changes in cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a specific dosage range produces optimal results without causing harm. Toxicity studies have highlighted the importance of determining safe dosage levels to avoid adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and alter metabolite levels, impacting overall cellular metabolism. The compound’s interactions with specific enzymes can modulate their activity, leading to changes in the metabolic pathways they regulate .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect its localization and accumulation in specific cellular compartments. The compound’s distribution within tissues can influence its overall biological activity and effectiveness .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. The localization of this compound within cells can determine its interactions with biomolecules and its overall impact on cellular processes .
Properties
IUPAC Name |
1-[(4-fluorophenyl)methyl]piperazine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FN2.C2HF3O2/c12-11-3-1-10(2-4-11)9-14-7-5-13-6-8-14;3-2(4,5)1(6)7/h1-4,13H,5-9H2;(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAQNDGKTCWLSBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=CC=C(C=C2)F.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F4N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
435345-45-2 | |
| Record name | Piperazine, 1-[(4-fluorophenyl)methyl]-, 2,2,2-trifluoroacetate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=435345-45-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Chloro-1-[2-(pyridin-3-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1462746.png)
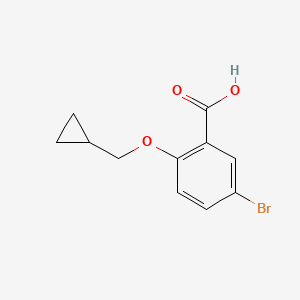
![Methyl 3-[4-(chlorosulfonyl)phenoxy]propanoate](/img/structure/B1462748.png)

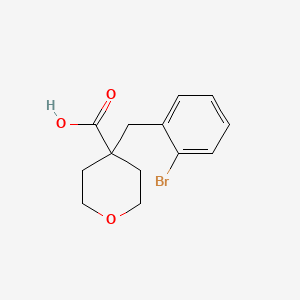

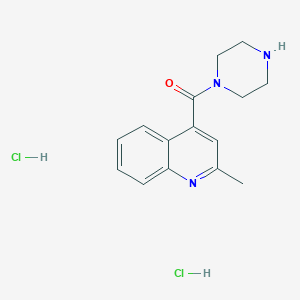

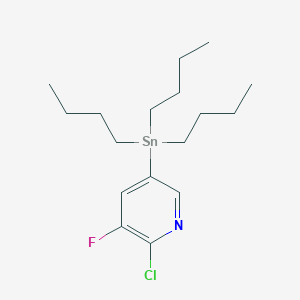
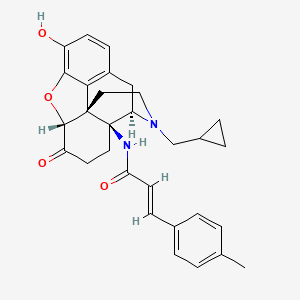
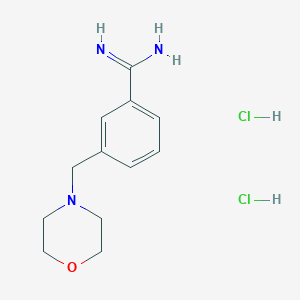
![4-Chloro-2-(methoxymethyl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B1462761.png)

![4-Propylfurano[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B1462767.png)
